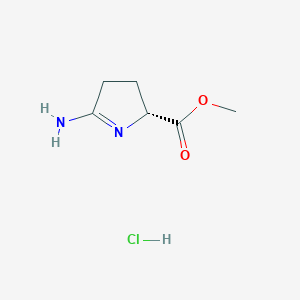

Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride

Description

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a chlorine atom at position 5, a methyl group at position 1, a phenyl ring at position 3, and a methyl ester at position 4 of the pyrazole core. Its molecular formula is C₁₃H₁₂ClN₃O₂ (molar mass: 293.71 g/mol) . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name |

methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-10-6(9)4-2-3-5(7)8-4;/h4H,2-3H2,1H3,(H2,7,8);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPRJWOCRHVXNC-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride typically involves a multi-step process starting from readily available starting materials. The following is a generalized synthetic route:

Formation of Pyrrole Ring: The initial step involves the construction of the pyrrole ring, often starting from a suitable dicarbonyl compound and an amine. Reaction conditions typically include acidic or basic catalysts.

Introduction of the Methyl Ester: The carboxylate group is then esterified using methanol in the presence of an acid catalyst.

Introduction of the Amino Group: Nitration followed by reduction is a common method to introduce the amino group. The reduction can be achieved using reagents like palladium on carbon or tin(II) chloride.

Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility.

Industrial Production Methods

Industrial production often scales up the above synthetic routes. Continuous flow reactors and automation are used to maintain consistency and yield. The conditions are optimized to maximize efficiency and minimize waste, incorporating green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction can target the carbonyl group or the amino group, depending on the reaction conditions. Sodium borohydride is frequently used as a reducing agent.

Substitution: Nucleophilic substitution reactions can be performed on this compound, particularly at the amino group. Reagents like alkyl halides can be used to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, tin(II) chloride

Substituents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound. For example, oxidation may lead to carboxylic acids or amides, while substitution can introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of pharmaceuticals. It could act as a precursor to compounds with antibacterial, antiviral, or anti-inflammatory properties.

Industry

Industrially, this compound can be used in the manufacture of dyes, polymers, and agrochemicals. Its chemical stability and reactivity make it a valuable building block for various industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through its interaction with specific biological targets. The exact mechanism depends on the derivative . Generally, the amino and ester groups are crucial for binding to proteins or enzymes, influencing their activity and function. In medical applications, these interactions can disrupt or modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives often exhibit distinct properties based on substituent variations. Below is a detailed comparison of methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate with analogous compounds.

Structural Analogs and Substituent Effects

Key Observations :

- Position 4 Modifications: The methyl ester in the target compound offers stability against nucleophilic attack compared to aldehyde or imino groups, which are more reactive .

- Aryl Substituents : The phenyl group at position 3 enhances π-π stacking interactions, whereas fluorinated or sulfanyl-substituted analogs (e.g., ) exhibit altered electronic profiles and bioavailability.

- Chlorine vs. Other Halogens : Chlorine at position 5 provides moderate electronegativity and steric bulk, whereas fluorine (as in ) increases polarity but reduces steric hindrance.

Crystallographic and Intermolecular Interactions

- The target compound’s crystal packing is likely influenced by weak C–H···π interactions, similar to 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which lacks classical hydrogen bonds but stabilizes via non-covalent interactions .

Data Table: Comparative Analysis of Pyrazole Derivatives

Biological Activity

Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO·HCl and a molecular weight of 164.59 g/mol. It belongs to the class of pyrrole derivatives, characterized by a five-membered aromatic ring containing nitrogen, which contributes to its reactivity and biological potential.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds in this class may exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, related pyrrole compounds have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Marinopyrrole Derivative | 0.125 | MSSA |

| Pyrrolyl Benzamide Derivative | 3.125 | Staphylococcus aureus |

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions can lead to the modulation of enzyme activities or receptor functions, influencing various biochemical pathways relevant to disease processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation: It may interact with receptors involved in inflammatory responses or cellular signaling pathways.

Case Studies and Research Findings

-

Antibacterial Efficacy Study:

A study evaluated the effectiveness of various pyrrole derivatives against resistant bacterial strains. This compound was tested alongside other compounds, revealing promising activity against MRSA with an MIC value yet to be determined . -

Pharmacological Investigation:

Another investigation focused on the pharmacokinetics and safety profile of related pyrrole compounds in animal models. The study suggested that modifications in the structure could enhance bioavailability and reduce toxicity while maintaining antibacterial efficacy .

Future Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted to fully elucidate its pharmacological properties. Future studies should focus on:

- In vivo Studies: To assess therapeutic efficacy and safety in living organisms.

- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced biological activity.

- Clinical Trials: To evaluate its potential as a therapeutic agent for treating bacterial infections.

Q & A

Q. What are the most efficient synthetic routes for preparing Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride?

-

Methodological Answer : A one-pot, three-step synthesis starting from phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester has been reported. This method employs diethyl carbonate and 2-methyl tetrahydrofuran as green solvents, achieving good yields (46–63%) and high diastereoselectivity. The stereochemical outcome is controlled by the choice of aldehyde and reaction conditions . Alternative routes include palladium-catalyzed cyclization of oxime esters with 1,1-disubstituted alkenes, though yields may vary (e.g., 31% for a related pyrrole carboxylate) .

-

Data Comparison :

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR are essential for confirming the stereochemistry and regiochemistry. For example, coupling constants in 1H NMR can resolve diastereomers, while 13C NMR identifies carbonyl and amine functionalities .

- HRMS : Validates molecular weight and fragmentation patterns, especially for verifying the hydrochloride salt form .

- X-ray crystallography : SHELXL refinement (via SHELX software) resolves absolute configuration and crystal packing, critical for validating synthetic accuracy .

Advanced Research Questions

Q. How can researchers address low diastereoselectivity in the synthesis of this compound?

- Methodological Answer : Low diastereoselectivity may arise from competing reaction pathways. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., 2-MeTHF) enhance stereochemical control by stabilizing transition states .

- Chiral auxiliaries : Introducing temporary stereochemical guides (e.g., tert-butyl ester groups) can improve selectivity .

- Temperature control : Lower temperatures reduce kinetic competition, favoring the desired pathway .

Q. How should conflicting crystallographic and spectroscopic data be resolved?

- Methodological Answer :

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures to identify discrepancies. SHELX refinement parameters (e.g., R factor < 0.05) ensure data reliability .

- Dynamic NMR : Detect conformational flexibility that may explain anomalies between solid-state (X-ray) and solution-state (NMR) data .

- Multi-technique analysis : Combine FTIR (e.g., carbonyl stretches at ~1611 cm⁻¹) and HRMS to cross-check functional groups .

Q. What computational tools are recommended for modeling the compound’s reactivity?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software can predict transition states and diastereomeric excess by modeling reaction pathways .

- Molecular docking : For biological studies, AutoDock Vina assesses binding affinities to enzymes/receptors, leveraging the compound’s structural similarity to bioactive molecules .

Q. How can researchers scale up synthesis without compromising yield or purity?

- Methodological Answer :

- Batch process optimization : Use flow chemistry to maintain consistent temperature and solvent ratios, critical for reproducibility .

- Purification protocols : Flash chromatography (e.g., toluene:EtOAc gradients) removes by-products, while recrystallization from ethanol improves purity .

Application-Oriented Questions

Q. What are the emerging applications of this compound in medicinal chemistry?

- Methodological Answer :

- Anticancer agents : The pyrrole core mimics kinase inhibitors; functionalization at the 5-amino position enhances target specificity .

- Antimicrobial studies : Structure-activity relationship (SAR) studies modify the methyl ester group to improve membrane permeability .

Q. How does the hydrochloride salt form impact biological activity?

- Methodological Answer :

- Solubility enhancement : The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., IC50 determination) .

- Stability testing : Accelerated degradation studies (40°C/75% RH) confirm salt stability under physiological conditions .

Data Analysis & Contradictions

Q. Why do yields vary significantly between synthetic methods?

- Methodological Answer :

- Mechanistic differences : The one-pot method minimizes intermediate isolation steps, reducing yield loss , whereas Pd-catalyzed routes suffer from catalyst deactivation .

- By-product formation : Oxime ester side reactions in Pd-catalyzed synthesis generate imine by-products, requiring stringent purification .

Q. How can researchers validate stereochemical assignments when NMR data is ambiguous?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.